molecular formula C6H4F6S B1344801 3-Fluorophenylsulfur pentafluoride CAS No. 1422-41-9

3-Fluorophenylsulfur pentafluoride

Cat. No. B1344801
CAS RN: 1422-41-9
M. Wt: 222.15 g/mol
InChI Key: BHSBZHVAWYGOQS-UHFFFAOYSA-N
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Description

3-Fluorophenylsulfur pentafluoride is an organosulfur compound . It has a CAS Number of 1422-41-9 and a molecular weight of 222.15 . The compound is also known by the synonyms 1-Fluoro-3-(pentafluorothio)benzene and 1-Fluoro-3-(pentafluorosulphanyl)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H . The IUPAC name is 1-fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Discovery and Production in Organic Chemistry 3-Fluorophenylsulfur pentafluoride and related arylsulfur pentafluorides have garnered significant interest across various domains such as medicine, agrochemicals, and material sciences. This is attributed to the SF5 group's high electronegativity and lipophilicity, earning it the title of "super-trifluoromethyl group." The discovery of a practical method for the production of these compounds from diaryl disulfides or aryl thiols marked the inception of a new era in "super-trifluoromethyl" arene chemistry, with vast potential applications in numerous sectors (Umemoto, Garrick, & Saito, 2012).

Polysulfates and Polysulfonates Synthesis The synthesis of polysulfates and polysulfonates, which are noted for their remarkable mechanical properties, has historically been limited due to challenges in reliable synthetic access. However, the use of bifluoride salts as catalysts for the sulfur(VI) fluoride exchange (SuFEx) reaction between aryl silyl ethers and aryl fluorosulfates (or alkyl sulfonyl fluorides) has made significant strides in this domain. This advancement not only facilitates the creation of high molecular weight polysulfates and polysulfonates with excellent functional group tolerance but also brings practical benefits in terms of cost, polymer purification, by-product recycling, and scalability, vital for transitioning from laboratory to industrial applications (Gao et al., 2017).

Corrosion Studies and Material Compatibility Understanding the interaction of this compound and related superacids with various materials is crucial, particularly in actinide processing and other industrial applications. The material compatibility and corrosion rates, especially in the context of superacids like HSO3F/SbF5, are significant due to their potential applications and the highly corrosive nature of these substances. Studies focusing on the qualitative rates of attack of these superacids on a range of metal substrates relevant to nuclear processing are instrumental for ensuring safety and longevity in industrial processes (Eller et al., 2004).

Exploration in Fluorination Reagents Research on this compound also includes the development and exploration of various fluorination reagents. The creation and application of novel reagents such as (perfluoroalkyl)phenyliodonium triflates (FITS reagent) and sulfates (FIS), among others, have marked significant advancements in fluorine chemistry. These reagents have opened up new areas of research and have significantly contributed to the field, including the practical industrial production of arylsulfur pentafluorides and related compounds, demonstrating the versatility and wide-ranging applications of these chemical entities (Umemoto, 2014).

Safety and Hazards

The compound has been assigned the GHS07 and GHS02 pictograms, indicating that it poses certain hazards. The hazard statements associated with it are H226, H315, and H319, which indicate that it is flammable, causes skin irritation, and causes serious eye irritation, respectively . The precautionary statements are P210 and P280, advising to avoid sources of ignition and to wear protective gloves and eye protection .

properties

IUPAC Name

pentafluoro-(3-fluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSBZHVAWYGOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631319
Record name 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1422-41-9
Record name (OC-6-21)-Pentafluoro(3-fluorophenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenylsulphur pentafluoride
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